molecular formula C15H12BrClO2 B320625 2-Bromo-4-ethylphenyl 2-chlorobenzoate

2-Bromo-4-ethylphenyl 2-chlorobenzoate

Cat. No.: B320625
M. Wt: 339.61 g/mol
InChI Key: OXBTVHYQLFMXHB-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylphenyl 2-chlorobenzoate is a halogenated aromatic ester characterized by a 2-chlorobenzoate moiety esterified to a brominated and ethyl-substituted phenyl ring. Its molecular formula is C₁₅H₁₂BrClO₂, with a molar mass of 339.61 g/mol. The compound features two halogens (bromine at the ortho position and chlorine on the benzoate ring) and an ethyl group at the para position of the phenyl ring. These substituents influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl) 2-chlorobenzoate

InChI

InChI=1S/C15H12BrClO2/c1-2-10-7-8-14(12(16)9-10)19-15(18)11-5-3-4-6-13(11)17/h3-9H,2H2,1H3

InChI Key

OXBTVHYQLFMXHB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-4-ethylphenyl 2-chlorobenzoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Phenyl Ring) Substituents (Benzoate) Key Properties/Applications
This compound C₁₅H₁₂BrClO₂ 339.61 2-Br, 4-Et 2-Cl Limited data; inferred stability from halogenation
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate C₁₅H₁₀BrClO₄ 369.59 2-Br, 4-CHO, 6-OMe 2-Cl Density: 1.56 g/cm³; High thermal stability (predicted BP: 530°C)
4-Methoxyphenyl 2-chlorobenzoate C₁₄H₁₁ClO₃ 262.69 4-OMe 2-Cl Synthetic yield: 90%; used in polymer composites
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 4-Br (oxoacetate chain) N/A Intermediate in organic synthesis
Co(II)/Zn(II) 2-chlorobenzoate complexes Varies Varies Metal-coordinated 2-Cl Antiviral activity against coronaviruses

Key Observations

Substituent Effects on Reactivity and Stability: Halogen positioning (e.g., 2-Br vs. 4-Br) significantly impacts electronic distribution. Ethyl groups (electron-donating) may enhance solubility in nonpolar solvents compared to polar substituents like formyl (-CHO) or methoxy (-OMe) .

Biological Activity :

  • Metal-coordinated 2-chlorobenzoates (e.g., Co(II)/Zn(II) complexes) exhibit antiviral properties, suggesting that the free acid form of 2-chlorobenzoate derivatives could interact with biological targets . However, the target compound’s esterification likely reduces metal-binding capacity, limiting direct antiviral utility.

Synthetic Accessibility :

  • 4-Methoxyphenyl 2-chlorobenzoate achieves a 90% yield via condensation reactions, whereas brominated analogs (e.g., the target compound) may require more specialized halogenation steps, increasing synthesis complexity .

Biodegradation Potential: Microbial utilization studies show that 2-chlorobenzoate (2-CB) is poorly metabolized compared to 3-chlorobenzoate, indicating that halogen position critically affects biodegradability . The target compound’s 2-Cl and 2-Br substituents may further hinder microbial breakdown.

Methodological Considerations in Similarity Assessment

Compound similarity is often evaluated using computational methods (e.g., Tanimoto coefficients) or structural fingerprints. For halogenated esters, key criteria include:

  • Halogen type and position : Bromine’s larger atomic radius vs. chlorine affects van der Waals interactions.
  • Polar functional groups : Esters with -OMe or -CHO substituents exhibit higher polarity than alkyl-substituted analogs .

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